Ethyl 1-naphthoylformate
Overview
Description
Ethyl 1-naphthoylformate is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.25 g/mol . It is a dark yellow oil that is primarily used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a naphthalene ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-naphthoylformate can be synthesized through the esterification of 1-naphthoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-naphthoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: 1-naphthoylformic acid
Reduction: 1-naphthoylformyl alcohol
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-naphthoylformate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-naphthoylformate involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:
Membrane Disruption: It may disrupt cellular membranes, leading to cell lysis.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Antioxidant Activity: this compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Ethyl formate: A simpler ester with similar functional groups but lacking the naphthalene ring.
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring, used in pharmaceutical research.
Uniqueness: Ethyl 1-naphthoylformate is unique due to its combination of a naphthalene ring and an ester functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-naphthalen-1-yl-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACNOKOTOHNDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371373 | |
Record name | Ethyl (naphthalen-1-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33656-65-4 | |
Record name | Ethyl (naphthalen-1-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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